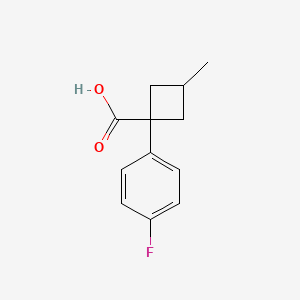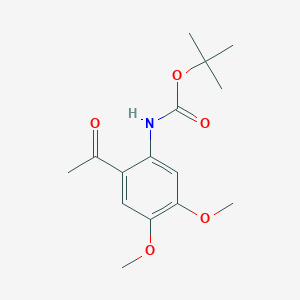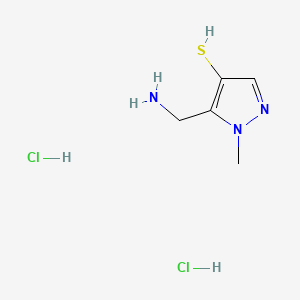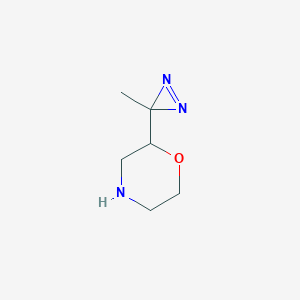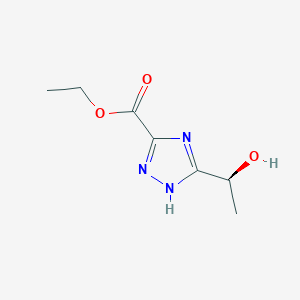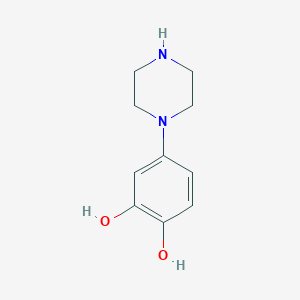
4-(Piperazin-1-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperazin-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a piperazine group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzene-1,2-diol typically involves the reaction of 1,2-dihydroxybenzene with piperazine. One common method involves the nucleophilic substitution reaction where piperazine displaces a leaving group on the benzene ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
4-(Piperazin-1-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The piperazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones are the major products formed from the oxidation of this compound.
Reduction: The major product is the corresponding dihydroxy derivative.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
科学研究应用
4-(Piperazin-1-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(Piperazin-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The piperazine group can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(Piperazin-1-yl)benzene-1,3-diol: Similar structure but with hydroxyl groups in different positions.
4-(Piperazin-1-yl)benzene-1,4-diol: Another isomer with hydroxyl groups in different positions.
4-(Piperazin-1-yl)benzene-1,2-diamine: Contains amine groups instead of hydroxyl groups.
Uniqueness
4-(Piperazin-1-yl)benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of both piperazine and hydroxyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
59817-33-3 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-piperazin-1-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14N2O2/c13-9-2-1-8(7-10(9)14)12-5-3-11-4-6-12/h1-2,7,11,13-14H,3-6H2 |
InChI 键 |
HINNJCVZQJDZMT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


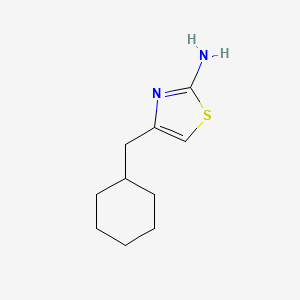

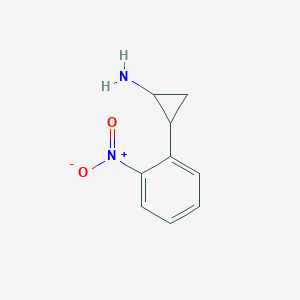
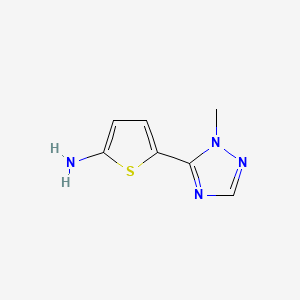
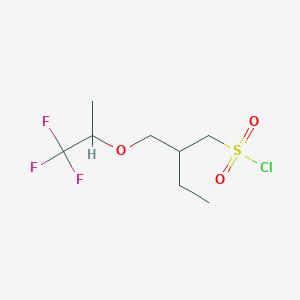

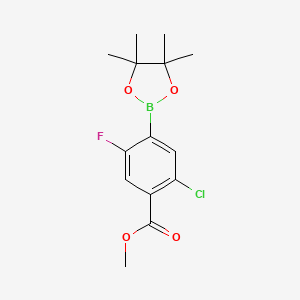
![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)
